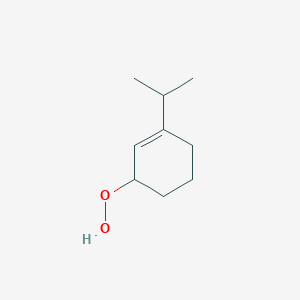
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly known as cumene hydroperoxide and is produced industrially for various purposes, including the production of phenol and acetone. In
Mécanisme D'action
Cumene hydroperoxide acts as an oxidizing agent in biological systems. It can react with proteins, lipids, and DNA, leading to oxidative damage. Cumene hydroperoxide can also activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
Cumene hydroperoxide has been shown to induce oxidative stress and inflammation in various cell types. It can also induce cell death through apoptosis or necrosis. Cumene hydroperoxide has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cumene hydroperoxide is a commonly used oxidizing agent in laboratory experiments. It is relatively stable and can be easily synthesized. However, it is also highly reactive and can be hazardous to handle. Cumene hydroperoxide can also induce oxidative damage to experimental samples, which can be a limitation in some experiments.
Orientations Futures
There are several future directions for research on cumene hydroperoxide. One area of interest is the role of cumene hydroperoxide in the pathogenesis of various diseases. Further research is needed to elucidate the mechanisms by which cumene hydroperoxide induces oxidative damage and inflammation in biological systems. Another area of interest is the development of new synthetic methods for cumene hydroperoxide and its derivatives. Finally, the use of cumene hydroperoxide as a potential therapeutic agent for the treatment of various diseases is an area of active research.
Méthodes De Synthèse
Cumene hydroperoxide is synthesized by the autoxidation of cumene in the presence of oxygen. The reaction is catalyzed by transition metal ions such as iron, copper, or cobalt. The process involves the formation of a cumene radical, which reacts with oxygen to form a cumene peroxide radical. The cumene peroxide radical then reacts with another molecule of cumene to form cumene hydroperoxide.
Applications De Recherche Scientifique
Cumene hydroperoxide has various applications in scientific research. It is commonly used as a radical initiator in polymerization reactions. It is also used as a source of free radicals in chemical reactions and as an oxidizing agent in organic synthesis. Cumene hydroperoxide is also used in the production of phenol and acetone, which are important industrial chemicals.
Propriétés
Numéro CAS |
179249-43-5 |
|---|---|
Nom du produit |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
Clé InChI |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
SMILES canonique |
CC(C)C1=CC(CCC1)OO |
Synonymes |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



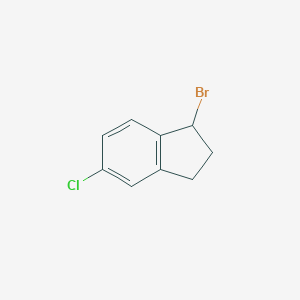
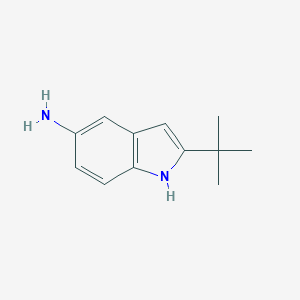
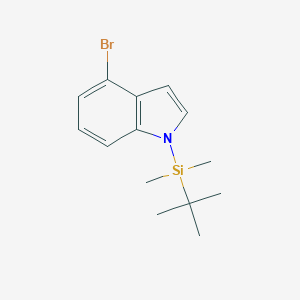

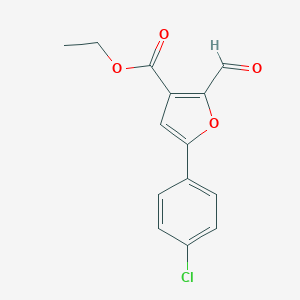

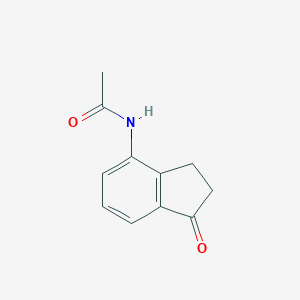
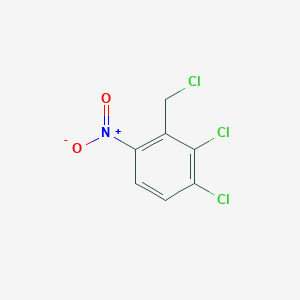
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)



